molecular formula C₄₁H₅₆N₄O₁₁ B1140450 Desacetylrifampicin CAS No. 16783-99-6

Desacetylrifampicin

Katalognummer B1140450
CAS-Nummer: 16783-99-6
Molekulargewicht: 780.9
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of desacetylrifampicin involves complex chemical processes, including high-performance liquid chromatography (HPLC) for its determination alongside rifampicin and other related compounds. A method reported by Guillaumont et al. (1982) involves the determination of rifampicin, desacetylrifampicin, isoniazid, and acetylisoniazid by HPLC using extracts from serum, polymorphonucleocytes, and alveolar macrophages from patients treated for tuberculosis (Guillaumont et al., 1982). This method showcases the intricate steps involved in isolating desacetylrifampicin for further analysis.

Molecular Structure Analysis

The molecular structure of desacetylrifampicin is closely related to that of rifampicin, with the primary difference being the absence of the acetyl group. This slight modification significantly impacts its chemical behavior and interaction with biological molecules. The determination and analysis of desacetylrifampicin's molecular structure are crucial for understanding its pharmacokinetics and mechanisms of action. However, detailed structural analysis specific to desacetylrifampicin is scarce in the literature provided.

Chemical Reactions and Properties

Desacetylrifampicin's chemical properties, such as its reactivity and stability, are essential for its synthesis and potential therapeutic use. The process of desacetylation from rifampicin to desacetylrifampicin alters its chemical properties and, consequently, its biological activity. Manuilov and Gagaeva (1989) developed a procedure for the determination of rifampicin and 25-desacetylrifampicin in plasma by HPLC, indicating the importance of understanding these compounds' chemical properties in pharmacokinetic studies (Manuilov & Gagaeva, 1989).

Wissenschaftliche Forschungsanwendungen

1. Population Pharmacokinetics of Rifampicin and 25-Deacetyl-Rifampicin

  • Summary of Application: This study aimed to evaluate the population pharmacokinetics of rifampicin and its partly active metabolite, 25-deacetyl-rifampicin, with and without isoniazid, and to identify covariates that may explain variability in their disposition under steady-state conditions .
  • Methods of Application: Thirty-four healthy Asian subjects were randomized to receive rifampicin (600 mg) or rifampicin (600 mg)/isoniazid (300 mg) daily for 14 days. After a 14 day washout, subjects were switched over to rifampicin (600 mg)/isoniazid (300 mg) or rifampicin (600 mg) daily .
  • Results: A one-compartment model in which absorption was described by a transit absorption model best described the rifampicin data. 25-Deacetyl-rifampicin pharmacokinetic data were best described by a two-compartment model linked to the rifampicin model .

2. Effect of Efavirenz-Based ART on the Pharmacokinetics of Rifampicin and 25-Desacetylrifampicin

  • Summary of Application: This study aimed to evaluate the effects of concomitant efavirenz-based ART and genetic polymorphism on the variability in rifampicin and 25-desacetylrifampicin pharmacokinetics .
  • Methods of Application: Plasma concentrations of rifampicin and 25-desacetylrifampicin from 63 patients coinfected with TB and HIV were analysed by LC-MS/MS followed by non-linear mixed-effects modelling .
  • Results: One-compartment disposition models described the observations adequately. The oral clearances of rifampicin and 25-desacetylrifampicin were 140% and 110% higher, respectively, in patients on concomitant efavirenz-based ART .

Eigenschaften

IUPAC Name

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12-,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJZTIJOBQNKDR-OACVHIRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H56N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desacetylrifampicin

CAS RN

16783-99-6
Record name 25-Desacetylrifampicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16783-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 25-Deacetylrifampicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016783996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25-DESACETYLRIFAMPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV5B51Z0LN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
347
Citations
G Houin, A Beucler, S Richelet, R Brioude… - Therapeutic Drug …, 1983 - journals.lww.com
… For desacetylrifampicin, volume of distribution and total clearance cannot be estimated, since the amount in the body is unknown. The amount of desacetylrifampicin excreted in the …
Number of citations: 18 journals.lww.com
B Ratti, RR Parenti, A Toselli, LF Zerilli - Journal of Chromatography B …, 1981 - Elsevier
The microbiological assay of rifampicin does not allow separate determination of the drug and its main metabolite, 25-desacetylri. fampicin [1] in biological fluids, Methods able to …
Number of citations: 67 www.sciencedirect.com
A Nakajima, T Fukami, Y Kobayashi… - Biochemical …, 2011 - Elsevier
Rifamycins such as rifampicin, rifabutin, and rifapentine are used for the treatment of tuberculosis and induce various drug-metabolizing enzymes. Rifamycins have been reported to be …
Number of citations: 123 www.sciencedirect.com
RP Mouton, H Mattie, K Swart… - Journal of …, 1979 - academic.oup.com
… of these antibiotics and of the metabolite desacetylrifampicin, in 12 tuberculosis patients on a … is associated with a decrease of desacetylrifampicin bloodlevels, 5, isoniazid bloodlevels …
Number of citations: 36 academic.oup.com
M Guillaumont, M Leclercq, Y Frobert, B Guise… - … of Chromatography B …, 1982 - Elsevier
A method for the determination of rifampicin, desacetylrifampicin, isoniazid, and acetylisoniazid by high-performance liquid chromatography and using the same extract of the same …
Number of citations: 32 www.sciencedirect.com
KK Manuĭlov, EV Gagaeva - Antibiotiki i Khimioterapiia= Antibiotics …, 1989 - europepmc.org
A procedure for determination of rifampicin and 25-desacetylrifampicin in plasma by HPLC was developed. The plasma proteins are precipitated by acetonitrile and the supernatant …
Number of citations: 3 europepmc.org
S Oldfield, JD Berg, HJ Stiles, BM Buckley - Journal of Chromatography B …, 1986 - Elsevier
Rifampicin is an established first-line antituberculous agent derived from r-famycin SV and its use in other serious infections is increasing [l, 21. It is metabolised in the liver mainly by …
Number of citations: 35 www.sciencedirect.com
F de Velde, JWC Alffenaar, AMA Wessels… - … of Chromatography B, 2009 - Elsevier
… (14-hydroxyclarithromycin and 25-desacetylrifampicin) is developed to evaluate the effect of … 0.20–5.0mg/L for rifampicin and 25-desacetylrifampicin, with within-run and between-run …
Number of citations: 73 www.sciencedirect.com
C Immanuel, K Jayasankar, ASL Narayana… - Indian journal of …, 1985 - core.ac.uk
… The urinary excretion pattern of rifampicin and its principal metabolite, desacetylrifampicin, was … Concentrations of rifampicin in serum and those of rifampicin and desacetylrifampicin in …
Number of citations: 24 core.ac.uk
G Acocella - Clinical pharmacokinetics, 1978 - Springer
… Desacetylrifampicin, the more polar metabolic derivative of rifampicin, behaves in the … The rate of biotransformation of rifampicin into desacetylrifampicin is of the same order of …
Number of citations: 504 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.